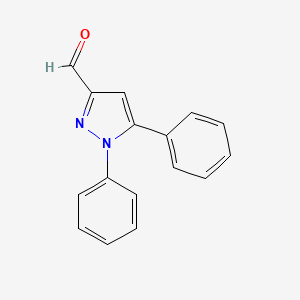

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-diphenylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-12-14-11-16(13-7-3-1-4-8-13)18(17-14)15-9-5-2-6-10-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMVINZWWAVEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695774 | |

| Record name | 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112009-28-6 | |

| Record name | 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details a proposed synthetic pathway, experimental protocols, and expected analytical data, offering a practical resource for researchers engaged in the design and development of novel chemical entities.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have established them as privileged structures in drug discovery. The introduction of a carbaldehyde functional group onto the pyrazole ring, as in this compound, provides a versatile handle for further chemical transformations, enabling the synthesis of a wide array of more complex molecules and potential drug candidates. This guide outlines a feasible synthetic route and the analytical techniques required for the unambiguous characterization of this target compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process. The initial step involves the construction of the core pyrazole ring system to yield 1,5-diphenyl-1H-pyrazole. This is followed by the regioselective introduction of a formyl group at the C3 position of the pyrazole ring, a transformation commonly achieved via the Vilsmeier-Haack reaction.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Synthesis of 1,5-Diphenyl-1H-pyrazole

Materials:

-

1,3-Diphenyl-1,3-propanedione

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (1 equivalent) in glacial acetic acid.

-

To this solution, add phenylhydrazine (1.1 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 1,5-diphenyl-1H-pyrazole.

-

Dry the purified product under vacuum.

Synthesis of this compound

Materials:

-

1,5-Diphenyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve 1,5-diphenyl-1H-pyrazole (1 equivalent) in anhydrous dichloromethane (DCM) and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization Data

The following tables summarize the expected physical and spectroscopic data for the synthesized compounds.

Physical and Chemical Properties

| Property | 1,5-Diphenyl-1H-pyrazole | This compound |

| Molecular Formula | C₁₅H₁₂N₂ | C₁₆H₁₂N₂O |

| Molecular Weight | 220.27 g/mol | 248.28 g/mol |

| Appearance | White to off-white solid | White powder[1] |

| Melting Point | Typically in the range of 55-60 °C (literature values may vary) | 130-137 °C[1] |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Acetone) | Soluble in common organic solvents (DCM, Chloroform, Acetone) |

Spectroscopic Data

The following are the expected spectroscopic characteristics for this compound based on its structure and data from analogous compounds.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~9.9-10.1 (s, 1H, -CHO), ~7.2-7.8 (m, 11H, Ar-H and pyrazole-H). The singlet for the pyrazole proton is expected to be downfield. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~185-190 (-CHO), ~110-155 (aromatic and pyrazole carbons). The aldehyde carbon will be the most downfield signal. |

| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2850 and ~2750 (aldehyde C-H stretch, Fermi resonance), ~1680-1700 (C=O stretch of aldehyde), ~1600, 1500, 1450 (C=C and C=N stretches of aromatic and pyrazole rings). |

| Mass Spectrometry | ESI-MS: m/z [M+H]⁺ at approximately 249.10. High-resolution mass spectrometry should confirm the elemental composition. |

Experimental and Characterization Workflow

The logical flow of the synthesis and subsequent characterization is crucial for ensuring the identity and purity of the final product.

Caption: Workflow for purification and characterization.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis, involving a cyclocondensation reaction followed by a Vilsmeier-Haack formylation, represents a viable and efficient route to the target molecule. The outlined characterization techniques and expected data will aid researchers in confirming the structure and purity of the synthesized compound. This versatile building block holds significant potential for the development of novel therapeutic agents and advanced materials, and this guide serves as a valuable resource for its preparation and study.

References

An In-depth Technical Guide to the Chemical Properties of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural framework, featuring a pyrazole core substituted with two phenyl rings and a reactive carbaldehyde group, makes it a valuable intermediate for the synthesis of a diverse array of bioactive molecules and functional materials.[1][2] This guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectral characterization, along with insights into its potential biological activities.

Chemical and Physical Properties

This compound is a white solid with a melting point range of 130-137 °C. It is generally stable under standard conditions and soluble in various organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂N₂O | --INVALID-LINK-- |

| Molecular Weight | 248.28 g/mol | --INVALID-LINK-- |

| CAS Number | 112009-28-6 | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

| Melting Point | 130-137 °C | --INVALID-LINK-- |

Synthesis

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an active hydrogen compound, in this case, a hydrazone precursor, using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

A plausible synthetic workflow is outlined below:

Experimental Protocol: Vilsmeier-Haack Synthesis (Adapted from a similar procedure)

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

-

Formation of the Hydrazone: In a separate flask, dissolve acetophenone and phenylhydrazine in ethanol. Add a catalytic amount of glacial acetic acid and reflux the mixture for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and collect the precipitated acetophenone phenylhydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.

-

Vilsmeier-Haack Reaction: Dissolve the dried acetophenone phenylhydrazone in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C with vigorous stirring. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for several hours.

-

Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice with stirring. Neutralize the solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates. Collect the crude product by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectral Characterization

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the region of δ 9.5-10.5 ppm. - A singlet for the pyrazole ring proton (C4-H) around δ 7.0-8.0 ppm. - Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon in the range of δ 180-190 ppm. - Signals for the pyrazole ring carbons, with the C3 and C5 carbons appearing at lower fields than the C4 carbon. - Multiple signals in the aromatic region (δ 120-140 ppm) for the carbons of the phenyl rings. |

| IR (Infrared) Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1680-1700 cm⁻¹. - C-H stretching vibrations for the aromatic rings and the aldehyde proton. - C=N and C=C stretching vibrations characteristic of the pyrazole and phenyl rings. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 248.28). - Fragmentation patterns consistent with the loss of the aldehyde group and cleavage of the phenyl rings. |

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the pyrazole ring system. The aldehyde group can undergo a variety of reactions, including:

-

Oxidation: to the corresponding carboxylic acid.

-

Reduction: to the corresponding alcohol.

-

Condensation reactions: with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and other derivatives. These reactions are instrumental in the synthesis of more complex heterocyclic systems with potential biological activities.

The pyrazole ring itself is relatively stable due to its aromatic character but can undergo electrophilic substitution reactions, although the presence of the deactivating aldehyde group may influence the regioselectivity.

The versatile reactivity of this compound makes it a key building block in:

-

Pharmaceutical Development: As a scaffold for the synthesis of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 1,5-diarylpyrazole moiety is a key structural feature of the selective COX-2 inhibitor Celecoxib.[3]

-

Materials Science: For the development of advanced materials with specific electronic and optical properties.[1][2]

-

Agrochemicals: As an intermediate in the synthesis of new pesticides and herbicides.

Biological Activity and Signaling Pathways

While specific studies on the mechanism of action of this compound are limited, the broader class of 1,5-diarylpyrazole derivatives has been extensively investigated, particularly as inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

A potential mechanism of action for compounds derived from this scaffold involves the inhibition of the COX-2 signaling pathway.

Furthermore, derivatives of 1,5-diphenylpyrazole have been explored as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system.[4][5] Inhibition of MAGL leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which can modulate pain, inflammation, and neuroprotection. This suggests another potential avenue for the therapeutic application of compounds derived from the this compound scaffold.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in drug discovery and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide a robust platform for the generation of diverse chemical libraries. Further investigation into the specific biological mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential. This guide serves as a foundational resource for researchers and scientists working with this promising compound.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde (CAS No. 112009-28-6). This pyrazole derivative is a valuable building block in medicinal chemistry and materials science.[1][2] This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a detailed experimental protocol for its synthesis.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.2 - 7.8 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| ~7.0 - 7.2 | Singlet | 1H | Pyrazole-H4 proton |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | Aldehyde Carbonyl (-CHO) |

| ~150.0 | Pyrazole-C3 |

| ~145.0 | Pyrazole-C5 |

| ~110.0 | Pyrazole-C4 |

| ~125.0 - 140.0 | Aromatic Carbons (C₆H₅) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch |

| ~1700 - 1680 | Strong | Aldehyde C=O Stretch |

| ~1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1550 | Medium | Pyrazole Ring Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 248.28 | [M]⁺ (Molecular Ion) |

| 247 | [M-H]⁺ |

| 219 | [M-CHO]⁺ |

| 77 | [C₆H₅]⁺ |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5][6][7] This reaction involves the formylation of an appropriate hydrazone precursor.

Synthesis of this compound via Vilsmeier-Haack Reaction

The synthesis is typically a two-step process starting from a substituted acetophenone.

Step 1: Synthesis of the Hydrazone Precursor

-

Dissolve the starting acetophenone derivative in a suitable solvent such as ethanol.

-

Add an equimolar amount of phenylhydrazine.

-

A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is typically refluxed for a period of 1-4 hours.

-

The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon cooling, the hydrazone product often precipitates and can be collected by filtration, washed with a cold solvent, and dried.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).

-

The synthesized hydrazone from Step 1 is then added portion-wise to the Vilsmeier reagent, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is typically heated to between 60-90°C for several hours.[3]

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Once complete, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude this compound.

-

The solid product is collected by filtration, washed thoroughly with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz and 100 MHz, respectively. The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectral data is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced directly or via a gas or liquid chromatograph.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic and analytical workflow for this compound.

Caption: Simplified logical flow of the Vilsmeier-Haack reaction for pyrazole synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

An In-depth Technical Guide on the Crystal Structure of a Diphenyl-pyrazole-carbaldehyde Derivative

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide details the crystal structure and synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde . Extensive searches did not yield publicly available crystallographic data for the requested constitutional isomer, 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde . The following information on the closely related 1,3-diphenyl isomer is provided as a comprehensive example of crystallographic analysis for this class of compounds.

Introduction

Pyrazole carbaldehydes are versatile precursors in the synthesis of a wide array of heterocyclic compounds with significant biological activities. The specific substitution pattern of phenyl groups on the pyrazole ring influences the molecule's conformation and, consequently, its interaction with biological targets. This guide provides a detailed overview of the crystal structure and synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, a well-characterized member of this family. This compound serves as a valuable case study for understanding the solid-state properties of this important class of molecules.

Data Presentation

The crystallographic data for 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is summarized in the tables below. The data is derived from single-crystal X-ray diffraction studies.

Table 1: Crystal Data and Structure Refinement for 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.[1]

| Parameter | Value |

| Empirical Formula | C₁₆H₁₂N₂O |

| Formula Weight | 248.28 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 10.1367 (9) Å |

| b | 15.5952 (16) Å |

| c | 16.7550 (15) Å |

| α | 95.932 (6)° |

| β | 90.135 (5)° |

| γ | 107.991 (6)° |

| Volume | 2504.1 (4) ų |

| Z | 8 |

| Calculated Density | 1.317 Mg/m³ |

| Absorption Coefficient | 0.084 mm⁻¹ |

| F(000) | 1040 |

| Data Collection | |

| Diffractometer | Bruker Kappa APEXII CCD |

| Reflections Collected | 34716 |

| Independent Reflections | 8912 |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 8912 / 0 / 671 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2σ(I)] | R1 = 0.0903, wR2 = 0.1983 |

| R indices (all data) | R1 = 0.1878, wR2 = 0.2591 |

Table 2: Selected Dihedral Angles for the Four Unique Molecules in the Asymmetric Unit.[1]

| Molecule | Phenyl Ring A / Phenyl Ring B | Phenyl Ring A / Pyrazole Ring | Phenyl Ring B / Pyrazole Ring |

| 1 | 41.93 (22)° | 43.62 (21)° | 1.97 (31)° |

| 2 | 22.38 (22)° | 34.73 (15)° | 17.24 (25)° |

| 3 | 25.07 (28)° | 27.78 (27)° | 3.81 (33)° |

| 4 | 22.16 (24)° | 37.81 (18)° | 22.27 (25)° |

Experimental Protocols

The synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is typically achieved through the Vilsmeier-Haack reaction of the corresponding acetophenone phenylhydrazone.

Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] In the case of pyrazole synthesis, it facilitates a one-pot cyclization and formylation.

Materials:

-

Acetophenone

-

Phenylhydrazine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Acetic acid

Procedure:

-

Formation of Acetophenone Phenylhydrazone: A mixture of acetophenone and phenylhydrazine in absolute ethanol with a few drops of glacial acetic acid is heated.[2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the resulting phenylhydrazone can be isolated.

-

Vilsmeier-Haack Reaction:

-

The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride to ice-cold N,N-dimethylformamide with continuous stirring.

-

The previously synthesized acetophenone phenylhydrazone is then added to the Vilsmeier reagent.

-

The reaction mixture is stirred at an elevated temperature (e.g., 60-65 °C) for several hours.[3]

-

After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate.

-

The resulting precipitate, 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

-

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the synthetic pathway to 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.

Logical Relationship of Crystallographic Analysis

The following diagram outlines the logical flow from experimental data collection to the final structural analysis.

Signaling Pathways

Information regarding the specific signaling pathways modulated by 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde was not available in the searched scientific literature. Pyrazole derivatives, as a class, are known to exhibit a wide range of biological activities, and further research would be required to elucidate the specific mechanisms of action for this particular compound.

References

The Pharmacological Potential of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties. This document details the synthesis, experimental protocols for biological evaluation, quantitative activity data for representative analogs, and the key signaling pathways implicated in their mechanism of action.

Synthesis of this compound

The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an active hydrogen atom using a Vilsmeier reagent, which is typically a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, like phosphorus oxychloride (POCl₃).

The synthesis generally proceeds as follows:

-

Formation of a Phenylhydrazone: An appropriate acetophenone is reacted with phenylhydrazine in the presence of a catalytic amount of acid (e.g., acetic acid) to form the corresponding phenylhydrazone.

-

Vilsmeier-Haack Cyclization and Formylation: The resulting phenylhydrazone is then treated with the Vilsmeier-Haack reagent (DMF/POCl₃). This step accomplishes both the cyclization to form the pyrazole ring and the formylation at the 3-position of the pyrazole core.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

Materials:

-

Acetophenone phenylhydrazone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethanol for recrystallization

Procedure:

-

The Vilsmeier-Haack reagent is prepared by slowly adding POCl₃ to ice-cold DMF with constant stirring.

-

A solution of acetophenone phenylhydrazone in DMF is then added dropwise to the freshly prepared Vilsmeier-Haack reagent, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred at an elevated temperature (e.g., 60-70°C) for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

The reaction mixture is then cooled and poured onto crushed ice to quench the reaction.

-

The acidic solution is neutralized with a saturated solution of sodium bicarbonate, leading to the precipitation of the crude product.

-

The precipitate is filtered, washed with water, and dried.

-

The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol.

The Versatile Building Block: A Technical Guide to 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde, a pivotal building block in modern organic and medicinal chemistry. Its unique structural features and reactivity make it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, Schiff bases, and other derivatives with significant therapeutic potential.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This one-pot reaction involves the formylation and cyclization of a suitable hydrazone precursor.

Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

-

Substituted acetophenone (e.g., acetophenone)

-

Phenylhydrazine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Glacial acetic acid

-

Crushed ice

-

Saturated sodium bicarbonate solution

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and phenylhydrazine (1.1 equivalents) in ethanol. Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice. Filter the precipitated hydrazone, wash with cold water, and dry.[3]

-

Vilsmeier-Haack Reagent Preparation: In a separate flask, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise with constant stirring. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier-Haack reagent.[1]

-

Cyclization and Formylation: To the freshly prepared Vilsmeier-Haack reagent, add the dried hydrazone from step 1 in small portions at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.[4]

-

Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is alkaline. The solid product, this compound, will precipitate out. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[5]

Diagram of the Vilsmeier-Haack Synthesis Workflow:

References

- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. degres.eu [degres.eu]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Aldehyde Group of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde: A Versatile Hub for Synthetic Transformations and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde scaffold has emerged as a privileged structure in medicinal chemistry and organic synthesis. Its aldehyde functional group at the C3 position serves as a highly reactive and versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the reactivity of this aldehyde group, detailing key reactions, experimental protocols, and the biological implications of its derivatives, with a particular focus on their potential in drug development.

Synthesis of this compound

The primary and most common method for the synthesis of pyrazole aldehydes, including the 1,5-diphenyl-3-carbaldehyde isomer, is the Vilsmeier-Haack reaction. This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Synthesis of a Pyrazole-3-carbaldehyde

To a stirred solution of the appropriate acetophenone phenylhydrazone (1 equivalent) in dry DMF (3-5 volumes), the Vilsmeier reagent (prepared by the dropwise addition of POCl₃ (2-3 equivalents) to ice-cold dry DMF) is added portion-wise at 0-5 °C.

The reaction mixture is then heated to 60-80 °C and maintained at this temperature for several hours (typically 2-6 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting mixture is neutralized with a saturated solution of sodium bicarbonate or another suitable base until a precipitate is formed.

The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a key site for synthetic elaboration. It readily undergoes a variety of classical aldehyde reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This section details the most pertinent of these reactions for drug discovery and development.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by a dehydration reaction to yield a new carbon-carbon double bond. This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable intermediates and can themselves possess biological activity.

Representative Experimental Protocol: Knoevenagel Condensation of a Pyrazole Aldehyde

In a round-bottom flask, the pyrazole aldehyde (1 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol) are dissolved in a suitable solvent such as ethanol or a water-ethanol mixture (10 mL).[1]

A catalytic amount of a base, such as piperidine or ammonium carbonate (20 mol%), is added to the mixture.[1]

The reaction mixture is then stirred at room temperature or heated to reflux for a period ranging from 30 minutes to several hours, with the reaction progress monitored by TLC.[1]

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. If no precipitate forms, the solvent is partially evaporated under reduced pressure, and the residue is cooled to induce crystallization.

The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.

Table 1: Examples of Knoevenagel Condensation with Pyrazole Aldehydes

| Aldehyde Substrate | Active Methylene Compound | Base/Catalyst | Solvent | Time | Yield (%) | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ | Water/Ethanol | 10 min (reflux) | 95 | Sonar et al. (Adapted) |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 4 h (reflux) | 88 | (Representative) |

| This compound | Malononitrile | Piperidine | Ethanol | 2-4 h (reflux) | >85 | (Inferred) |

Note: Specific data for this compound is inferred from general procedures for pyrazole aldehydes.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), leading to the formation of a new carbon-carbon double bond with good control over stereochemistry.

Representative Experimental Protocol: Wittig Reaction of an Aldehyde

A suspension of the appropriate phosphonium salt (1.1 equivalents) in a dry aprotic solvent like tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added dropwise at a low temperature (typically -78 °C to 0 °C) to generate the ylide, often indicated by a color change.

The solution of this compound (1 equivalent) in the same dry solvent is then added dropwise to the ylide solution at the same low temperature.

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the desired alkene.

Table 2: Examples of Wittig Reactions

| Aldehyde Substrate | Wittig Reagent | Base | Solvent | Time | Yield (%) | Reference |

| Benzaldehyde | (Triphenylphosphoranylidene)acetonitrile | n-BuLi | THF | 12 h | 85-95 | (General) |

| This compound | Methyltriphenylphosphonium bromide | n-BuLi | THF | 12 h | >80 | (Inferred) |

Note: Specific data for this compound is inferred from general Wittig reaction procedures.

Reductive Amination

Reductive amination is a two-step process that converts an aldehyde into an amine. It involves the initial formation of a Schiff base (imine) by the reaction of the aldehyde with a primary or secondary amine, followed by the reduction of the imine to the corresponding amine. This is a highly valuable reaction in medicinal chemistry for the introduction of nitrogen-containing functionalities.

Representative Experimental Protocol: Reductive Amination of a Pyrazole Aldehyde

To a solution of this compound (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane, a few drops of acetic acid are added as a catalyst.

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine.

A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise to the reaction mixture. The choice of reducing agent can influence the reaction conditions and selectivity.

The reaction is stirred for an additional 2-24 hours at room temperature.

The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Purification is typically achieved by column chromatography.

Table 3: Examples of Reductive Amination

| Aldehyde Substrate | Amine | Reducing Agent | Solvent | Time | Yield (%) | Reference |

| Aromatic Aldehyde | Primary Amine | NaBH₄ | Methanol | 2-4 h | 80-95 | (General) |

| This compound | Benzylamine | NaBH(OAc)₃ | Dichloromethane | 12 h | >80 | (Inferred) |

Note: Specific data for this compound is inferred from general reductive amination procedures.

Transformation to Carboxamide and Biological Implications: Inhibition of Monoacylglycerol Lipase (MAGL)

A particularly significant transformation of the aldehyde group in the context of drug discovery is its oxidation to a carboxylic acid, which can then be converted to a carboxamide. Derivatives of 1,5-diphenylpyrazole-3-carboxamide have been identified as potent and selective inhibitors of Monoacylglycerol Lipase (MAGL).

MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[2] Arachidonic acid is a key precursor for the biosynthesis of prostaglandins, which are pro-inflammatory mediators. By inhibiting MAGL, the levels of 2-AG are increased, leading to enhanced cannabinoid receptor signaling, while the levels of arachidonic acid and subsequent prostaglandins are reduced. This dual effect makes MAGL an attractive therapeutic target for a range of conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[2]

Synthetic Pathway to Carboxamides

The synthesis of 1,5-diphenylpyrazole-3-carboxamides from the corresponding carbaldehyde involves a two-step process:

-

Oxidation of the Aldehyde: The aldehyde group is oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

-

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine to form the carboxamide. This is typically achieved using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).

Experimental Protocol: Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxamide (Representative)

-

Step 1: Oxidation to Carboxylic Acid

-

This compound is dissolved in a suitable solvent (e.g., acetone/water).

-

A solution of potassium permanganate in water is added dropwise at 0 °C. The mixture is stirred at room temperature until the purple color disappears.

-

The reaction is quenched with sodium bisulfite, and the manganese dioxide is filtered off. The filtrate is acidified with HCl, and the precipitated carboxylic acid is collected by filtration.

-

-

Step 2: Amide Coupling

-

To a solution of the 1,5-diphenyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in a dry aprotic solvent (e.g., DMF or dichloromethane), EDC (1.2 equivalents) and HOBt (1.2 equivalents) are added.

-

The mixture is stirred at 0 °C for 30 minutes, followed by the addition of the desired amine (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

-

The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

-

Visualizing the Synthetic and Signaling Pathways

To further illustrate the synthetic utility and biological relevance of this compound, the following diagrams, generated using the DOT language, depict the key reaction workflows and the MAGL signaling pathway.

Caption: Synthetic transformations of this compound.

Caption: The Monoacylglycerol Lipase (MAGL) signaling pathway and its inhibition.

Conclusion

The aldehyde group of this compound is a cornerstone of its synthetic versatility, providing a gateway to a vast chemical space of derivatives. The reactions detailed in this guide—Knoevenagel condensation, Wittig reaction, and reductive amination—represent fundamental tools for medicinal chemists to modify this core structure and explore structure-activity relationships. The successful development of 1,5-diphenylpyrazole-3-carboxamides as potent MAGL inhibitors underscores the therapeutic potential that can be unlocked through the strategic functionalization of this aldehyde group. For researchers in drug development, this compound represents a high-value starting material for the generation of novel chemical entities targeting a range of diseases.

References

An In-depth Technical Guide on the Solubility and Stability of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic aldehyde with a pyrazole core, recognized for its significance as a key intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering insights into its physicochemical properties, protocols for its evaluation, and its behavior under various stress conditions. This information is critical for researchers engaged in the development of novel therapeutics and materials, ensuring the quality, efficacy, and safety of the final products.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂N₂O | [1] |

| Molecular Weight | 248.28 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 130-137 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Solubility Profile

Quantitative Solubility Data (Hypothetical)

The following table presents hypothetical solubility data for this compound in a range of common solvents at ambient temperature. This data is for illustrative purposes to guide formulation development and should be confirmed experimentally.

| Solvent | Type | Expected Solubility (mg/mL) |

| Water (pH 7.4) | Aqueous | < 0.1 |

| 0.1 N HCl | Aqueous (Acidic) | < 0.1 |

| 0.1 N NaOH | Aqueous (Basic) | < 0.1 |

| Ethanol | Polar Protic | 5 - 10 |

| Methanol | Polar Protic | 10 - 20 |

| Acetone | Polar Aprotic | > 50 |

| Dichloromethane | Non-polar | > 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

Experimental Protocol for Solubility Determination

This protocol describes the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Analytical balance

-

Centrifuge

-

Syringes and filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Filter the withdrawn sample through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL by taking into account the dilution factor.

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] While this compound is generally described as stable, forced degradation studies are necessary to identify potential degradation products and establish its intrinsic stability.

Forced Degradation Studies (Hypothetical Results)

The following table summarizes the expected outcomes of forced degradation studies on this compound. The percentage of degradation is hypothetical and serves as a guide for potential stability-indicating method development.

| Stress Condition | Reagent/Condition | Temperature (°C) | Time (hours) | Expected Degradation (%) | Potential Degradation Products |

| Acid Hydrolysis | 0.1 N HCl | 80 | 24 | 5 - 15 | Hydrolyzed aldehyde, ring-opened products |

| Base Hydrolysis | 0.1 N NaOH | 60 | 8 | 10 - 25 | Carboxylic acid, Cannizzaro reaction products |

| Oxidation | 3% H₂O₂ | 25 | 48 | 15 - 30 | N-oxides, oxidized aldehyde (carboxylic acid) |

| Thermal Degradation | Solid state | 100 | 72 | < 5 | Minimal degradation |

| Photostability | ICH Q1B option 1 or 2 | 25 | - | 5 - 10 | Photodegradation products |

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC-UV/DAD and LC-MS systems

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Heat the mixture at a specified temperature (e.g., 80 °C) for a defined period.

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Maintain the mixture at a specified temperature (e.g., 60 °C) for a defined period.

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for a specified duration.

-

At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in an oven at a high temperature (e.g., 100 °C).

-

After a defined period, dissolve the sample in a suitable solvent and analyze by HPLC.

-

-

Photostability Testing:

-

Expose a sample of solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

Analyze the samples by HPLC and compare with a sample stored in the dark.

-

-

Analysis:

-

Analyze all stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of a chemical compound like this compound.

Caption: General workflow for assessing the solubility and stability of a chemical compound.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in publicly accessible literature, the outlined protocols offer a robust methodology for its determination. A thorough characterization of these properties is paramount for the successful application of this versatile molecule in pharmaceutical and material science research, facilitating formulation development, ensuring product quality, and meeting regulatory requirements. Further experimental investigation is encouraged to establish a definitive and comprehensive physicochemical profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Vilsmeier-Haack Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde via the Vilsmeier-Haack reaction. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for the development of novel therapeutic agents and functional materials.[1] The Vilsmeier-Haack reaction offers an efficient and regioselective method for the formylation of electron-rich heterocyclic systems like pyrazoles.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, with numerous pyrazole-containing compounds exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2][3] The introduction of a formyl group into the pyrazole ring, as in this compound, provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery and development.[1]

The Vilsmeier-Haack reaction is a classic method for the formylation of activated aromatic and heteroaromatic compounds.[4] The reaction typically employs a Vilsmeier reagent, which is formed in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃).[4][5] This electrophilic reagent then attacks the electron-rich pyrazole ring to introduce a formyl group. For the synthesis of this compound, the starting material is 1,5-diphenyl-1H-pyrazole, which undergoes formylation predominantly at the C3 position.

Applications

This compound is a key intermediate with significant applications in:

-

Pharmaceutical Development: It serves as a precursor for the synthesis of a variety of bioactive molecules, including potential inhibitors of enzymes like monoacylglycerol lipase (MAGL), which are implicated in neurological disorders.[1][6][7] Its derivatives are explored as anti-inflammatory, antinociceptive, and anticancer agents.[6][7]

-

Organic Synthesis: The aldehyde functionality allows for a wide range of chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases, making it a valuable tool for the construction of complex molecular architectures.[1]

-

Materials Science: The pyrazole core and the potential for extended conjugation through derivatization of the aldehyde group make this compound and its derivatives of interest in the development of advanced materials with specific electronic and photophysical properties.[1]

Vilsmeier-Haack Synthesis: Reaction Scheme

The synthesis of this compound proceeds via the formylation of 1,5-diphenyl-1H-pyrazole using the Vilsmeier reagent.

Caption: Reaction scheme for the Vilsmeier-Haack synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of similar pyrazole derivatives.

4.1. Materials and Reagents

-

1,5-Diphenyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Ice

4.2. Equipment

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin-layer chromatography (TLC) apparatus

4.3. Procedure

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask in an ice bath to 0 °C. To this, add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1,5-diphenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8. A precipitate of the crude product should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash them with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₂N₂O | Chem-Impex |

| Molecular Weight | 248.28 g/mol | Chem-Impex |

| Appearance | White to off-white solid | Inferred |

| Melting Point | 130-137 °C | [1] |

| Typical Yield | 60-85% | [8] (for analogous compounds) |

Spectroscopic Data

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~9.9-10.1 (s, 1H, -CHO), ~7.2-7.8 (m, 10H, Ar-H), ~6.8 (s, 1H, pyrazole-H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~185.0 (CHO), ~150-155 (C-3), ~140-145 (C-5), ~125-135 (Ar-C), ~110 (C-4) |

| IR (KBr) ν (cm⁻¹) | ~3100-3000 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1680-1700 (C=O stretching), ~1590-1600 (C=N, C=C) |

Note: The spectroscopic data provided are approximate values based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual values may vary.

Experimental Workflow Diagram

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

-

The reaction should be quenched carefully with ice, as the reaction of residual POCl₃ with water is exothermic.

-

Always perform the reaction in a clean, dry apparatus.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. flore.unifi.it [flore.unifi.it]

- 8. degres.eu [degres.eu]

Application Note: Synthesis of Novel Chalcones from 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde

Introduction

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a significant class of organic compounds that serve as key intermediates in the biosynthesis of flavonoids.[1][2][3] They are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[4] The synthesis of novel chalcone derivatives is a subject of intense research in medicinal chemistry. Pyrazole-containing heterocycles are also of great interest due to their prevalence in many FDA-approved drugs and their diverse biological activities.[5] This application note details a robust and efficient protocol for the synthesis of novel chalcones by combining the 1,5-diphenyl-1H-pyrazole moiety with various acetophenones via the Claisen-Schmidt condensation.

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones, involving a base-catalyzed reaction between an aromatic aldehyde and an aliphatic ketone or an aromatic ketone.[1][2][3] This protocol employs 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde as the aldehyde component, which reacts with various substituted acetophenones to yield a library of pyrazole-based chalcones. These new compounds are of significant interest to researchers in drug discovery and development.

General Reaction Scheme

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation reaction as depicted below:

Scheme 1: General synthesis of pyrazole-based chalcones. (Image of the reaction scheme: this compound reacting with a substituted acetophenone in the presence of a base to form the corresponding chalcone)

Detailed Experimental Protocol

This protocol provides a detailed procedure for the synthesis of chalcones derived from this compound and substituted acetophenones.

Materials and Reagents

-

This compound

-

Substituted acetophenones (e.g., acetophenone, 4-chloroacetophenone, 4-methoxyacetophenone, 4-nitroacetophenone)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (96%) or Polyethylene Glycol (PEG-400)

-

Deionized Water

-

Ethyl Acetate (for extraction, if necessary)

-

Anhydrous Sodium Sulfate (for drying, if necessary)

-

Silica Gel (for column chromatography, if necessary)

-

Thin Layer Chromatography (TLC) plates

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and an equimolar amount of the selected substituted acetophenone (1.0 mmol) in a suitable solvent such as ethanol (15 mL) or PEG-400 (10 mL).[2][5]

-

Addition of Base: To the stirred solution, slowly add an aqueous solution of sodium hydroxide (e.g., 20% NaOH, 1 mL) or potassium hydroxide pellets.[5][6]

-

Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours or at a slightly elevated temperature (e.g., 55 °C) for 30-60 minutes.[2][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice or ice-cold water with constant stirring.[5][6]

-

Precipitation: The chalcone product will precipitate out of the solution. Allow the precipitate to fully form by letting the mixture stand for about 30 minutes in an ice bath.

-

Filtration: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol to remove impurities.[6][7]

-

Drying: Dry the purified product in a vacuum oven or air oven at a moderate temperature (50-60 °C).

-

Purification (if necessary): If the product is not pure, recrystallize it from a suitable solvent like ethanol.[6] Alternatively, column chromatography on silica gel can be employed for purification.[2]

-

Characterization: Confirm the structure of the synthesized chalcones using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][5]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various pyrazole-based chalcones, adapted from similar syntheses.[5] Yields may vary based on the specific substituents on the acetophenone ring.

| Compound ID | Substituent (R) on Acetophenone | Molecular Formula | Yield (%) | Melting Point (°C) |

| 4a | H | C₂₄H₁₈N₂O | 92 | 135-137 |

| 4b | 4-Cl | C₂₄H₁₇ClN₂O | 90 | 140 |

| 4c | 4-OH | C₂₄H₁₈N₂O₂ | 89 | 153 |

| 4d | 4-Br | C₂₄H₁₇BrN₂O | 91 | 148-150 |

| 4e | 4-NO₂ | C₂₄H₁₇N₃O₃ | 85 | 172-174 |

| 4f | 2,4-di-F | C₂₄H₁₅ClF₂N₂O | 90 | 140 |

Note: Data presented is representative for analogous pyrazole-4-carbaldehyde chalcone syntheses and serves as an example.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of chalcones from this compound.

Caption: Workflow for the synthesis of pyrazole-based chalcones.

Logical Relationship of Reaction Components

The following diagram shows the relationship between the reactants, catalyst, and the final product in the Claisen-Schmidt condensation.

Caption: Key components in the Claisen-Schmidt synthesis of chalcones.

References

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. akademisains.gov.my [akademisains.gov.my]

- 4. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Application Notes and Protocols: 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde in Fluorescent Probe Development

Introduction

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of advanced fluorescent probes.[1] Its unique molecular architecture, featuring a robust pyrazole core and a reactive aldehyde group, makes it an ideal scaffold for designing chemosensors for a variety of analytes. The pyrazole moiety often forms the core of the fluorophore, while the aldehyde group provides a convenient handle for introducing specific recognition sites through straightforward chemical modifications, such as condensation reactions.[2] Probes derived from this and similar pyrazole aldehyde structures have demonstrated significant potential in detecting metal ions, anions, and other biologically relevant molecules, with applications extending to environmental monitoring and cellular imaging.[2][3][4][5]

Applications in Fluorescent Probe Development

The primary application of this compound and its derivatives is in the creation of "turn-on" or "turn-off" fluorescent sensors. These probes exhibit a change in their fluorescence intensity or wavelength upon binding to a specific target analyte.

-

Metal Ion Sensing: Pyrazole-based probes have been successfully developed for the selective detection of various metal ions. For instance, derivatives have shown high sensitivity and selectivity for Fe³⁺, where coordination with the iron ion leads to fluorescence quenching (a "turn-off" response).[6][7] Other pyrazole-based sensors have been designed to detect Zn²⁺ and Cd²⁺, often through a "turn-on" mechanism where fluorescence is enhanced upon metal binding.[3] The sensing mechanism typically involves chelation of the metal ion by donor atoms within the probe's structure, which modulates photophysical processes like photoinduced electron transfer (PET).[3]

-

Anion and Explosive Sensing: The versatile pyrazole scaffold can also be adapted for anion detection. For example, pyrazole-chalcone derivatives have been synthesized for the selective recognition of iodide (I⁻) ions through a fluorescence "turn-off" mechanism.[2] Furthermore, pyrazoline derivatives have been effectively used for the sensitive detection of nitroaromatic compounds like picric acid, a common explosive, via fluorescence quenching.[8][9][10]

-

Viscosity Sensing: While direct applications of this compound for viscosity sensing are less documented, the broader class of fluorescent probes, often employing molecular rotors, is widely used for this purpose.[11][12] These probes are valuable for monitoring changes in the microenvironment of biological systems, such as in living cells.[11][13]

-

Bioimaging: A significant advantage of pyrazole-derived fluorescent probes is their applicability in biological systems.[4][14] Their good membrane permeability and biocompatibility make them suitable for live-cell imaging.[4][5] For example, probes have been used to detect Fe³⁺ in living cells and zebrafish, highlighting their potential for tracking dynamic biological processes.[6]

Data Presentation

The following table summarizes the performance of various fluorescent probes derived from pyrazole-based structures.

| Probe/Derivative Name | Target Analyte | Detection Limit (LOD) | Solvent/Medium | Fluorescence Response | Binding Stoichiometry (Probe:Analyte) |

| Probe M (Pyrazole-Pyrazoline) | Fe³⁺ | 3.9 x 10⁻¹⁰ M | THF:H₂O (1:1, v/v) | Turn-off (Quenching) | 1:1 |

| Pyrazole 9 | Fe³⁺ | 0.025 µM | MeCN | Turn-on (30x increase) | 1:2 |

| Pyrazole 8 | Zn²⁺ | Not Specified | MeCN | Turn-on (20x increase) | 1:1 |

| Azido Pyrazole-Chalcone 4A | I⁻ | 2.5 mM | Not Specified | Turn-off (Quenching) | Not Specified |

| Pyrazoline BP | Picric Acid | 1.1 µM | Not Specified | Turn-off (Quenching) | Not Specified |

Experimental Protocols

General Synthesis of a Pyrazole-Based Fluorescent Probe

This protocol describes a general method for synthesizing a pyrazoline-based fluorescent probe from a pyrazole carbaldehyde precursor via a Claisen-Schmidt condensation followed by a cyclization reaction.

Step 1: Synthesis of Chalcone Intermediate

-

Dissolve this compound (1 equivalent) and a suitable acetophenone derivative (1 equivalent) in ethanol.

-

Add an aqueous solution of sodium hydroxide (or another suitable base) dropwise to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture for 4-6 hours until a precipitate forms.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the precipitate, wash it thoroughly with water and then with cold ethanol.

-

Dry the resulting chalcone product under vacuum.

Step 2: Synthesis of Pyrazoline Probe

-

Suspend the synthesized chalcone (1 equivalent) in glacial acetic acid.

-

Add hydrazine hydrate (1.5-2 equivalents) to the suspension.

-

Reflux the mixture for 6-8 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water until the filtrate is neutral.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final pyrazoline fluorescent probe.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Fluorescence Titration Experiment

This protocol is used to evaluate the sensing performance of the synthesized probe.

-

Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., THF/Water mixture).

-

Prepare a stock solution of the target analyte (e.g., 10 mM FeCl₃ in water).

-

In a series of cuvettes, place a fixed concentration of the probe solution (e.g., 10 µM).

-

Add increasing concentrations of the analyte solution to each cuvette.

-

Record the fluorescence emission spectrum of each sample after a short incubation period, using an appropriate excitation wavelength.

-

Plot the fluorescence intensity at the emission maximum against the concentration of the analyte to determine the response profile.